1-Methoxypiperidin-2-one
Description
Contextualization within N-Methoxy Lactam Chemistry
1-Methoxypiperidin-2-one is classified as an N-methoxy lactam. Lactams are cyclic amides, and the prefix "N-methoxy" indicates the presence of a methoxy (B1213986) group (-OCH₃) attached to the nitrogen atom of the amide functionality. This structural feature is pivotal as it significantly influences the electronic properties and reactivity of the amide bond compared to traditional N-H or N-alkyl lactams. The nitrogen atom in N-methoxy lactams is part of what is known as an anomeric amide, where the nitrogen is bonded to two heteroatoms (in this case, another nitrogen and an oxygen). informit.orgcdnsciencepub.com This arrangement can lead to unique chemical behaviors, including specific rearrangements and reactions. informit.orgcdnsciencepub.com
The chemistry of N-methoxy lactams is a specialized area within the broader study of amides and lactams. Research in this domain explores how the N-O bond impacts the stability, conformation, and reactivity of the cyclic amide system. These compounds serve as valuable intermediates in organic synthesis, offering pathways to more complex molecular architectures.
Historical Trajectory of Research on Cyclic N-Methoxyamides
The investigation of amides with heteroatom substituents on the nitrogen, a class to which cyclic N-methoxyamides belong, represents a distinct branch of amide chemistry. informit.org Historically, much of the focus in amide chemistry was on N-H and N-C substituted variants. However, the exploration of N-alkoxyamides, including cyclic structures like this compound, has unveiled novel reaction pathways.
A notable development in this area is the "HERON" reaction (Heteroatom Rearrangements on Nitrogen), a process that involves the migration of an oxo-substituent from the amide nitrogen to the amide carbon, leading to the dissociation of the amide bond. cdnsciencepub.com This reaction, discovered in the early 1990s, highlighted the unique reactivity of anomeric amides and has since become a recognized named reaction in organic chemistry. informit.org The theoretical and practical understanding of such rearrangements has been a significant driver in the study of cyclic N-methoxyamides.
Furthermore, research into N-alkoxyamides has been spurred by their utility in various synthetic transformations. For instance, N-methoxyamides have been employed in reactions such as oxidative coupling with aromatic hydrocarbons, facilitated by hypervalent iodine catalysts. thieme-connect.com The development of such methodologies has expanded the synthetic chemist's toolkit and underscored the value of exploring the chemistry of these unique functional groups.
Contemporary Significance in Synthetic Organic Chemistry Methodologies
In modern synthetic organic chemistry, this compound and related N-methoxy lactams are recognized for their potential as versatile building blocks and reactive intermediates. Their significance is evident in several areas:
Precursors to β-Lactams and β-Amino Acids: N-alkoxycarbonyl-1-methoxyamines, which share functional similarities, have been used in reactions with esters to synthesize β-amino acid derivatives, which are precursors to β-lactams. acs.orgfigshare.com β-Lactams are a core structural component of many important antibiotics. google.comnih.govmdpi.com
Formation of Heterocyclic Systems: The reactivity of the N-methoxyamide functionality can be harnessed to construct other heterocyclic systems. For example, unsaturated N-methoxyamides can undergo intramolecular fluorocyclization to produce cyclic N-methoxyimidates. researchgate.net
Use in Asymmetric Synthesis: Chiral piperidin-2-one scaffolds are valuable in asymmetric synthesis. While not directly detailing this compound, research on the synthesis of enantiomerically pure piperidin-2,4-diones highlights the importance of this class of compounds in creating stereochemically defined molecules. ucl.ac.uk
Role in Named Reactions and Novel Transformations: The unique electronic nature of the N-methoxyamide group allows it to participate in specialized reactions. For instance, N-methoxyamides can be substrates in Hofmann-type rearrangements facilitated by hypervalent iodine reagents. nih.govacs.org
The table below lists some of the key compound classes related to the synthetic applications of this compound.
| Compound Class | Relevance to this compound Chemistry |
| β-Lactams | Potential synthetic targets from N-methoxy lactam precursors. |
| β-Amino Acids | Intermediates in the synthesis of β-lactams, accessible from related N-methoxyamine compounds. acs.orgfigshare.com |
| Cyclic N-Methoxyimidates | Products of intramolecular reactions of unsaturated N-methoxyamides. researchgate.net |
| Piperidin-2,4-diones | Structurally related compounds whose asymmetric synthesis underscores the importance of the piperidinone scaffold. ucl.ac.uk |
Overview of Research Gaps and Future Directions in this compound Studies
Despite the growing interest in N-alkoxyamides, there are several areas where further research on this compound is warranted:
Exploration of Novel Reactivity: A comprehensive investigation into the full range of chemical transformations that this compound can undergo is still needed. This includes exploring its potential in multicomponent reactions, photoredox catalysis, and as a precursor to novel heterocyclic scaffolds.
Asymmetric Synthesis and Applications: The development of efficient methods for the enantioselective synthesis of substituted this compound derivatives would be highly valuable. This would open up avenues for its use in the synthesis of chiral drugs and other bioactive molecules.
Applications in Materials Science: The incorporation of the this compound motif into polymers or other materials has not been extensively studied. Its unique functional group could impart interesting properties to such materials.
Computational and Mechanistic Studies: Detailed computational studies on the reaction mechanisms involving this compound could provide deeper insights into its reactivity and guide the design of new synthetic methodologies. While the HERON reaction has a theoretical basis, specific computational work on this six-membered lactam could be beneficial. cdnsciencepub.com
Future research will likely focus on addressing these gaps, with an emphasis on developing practical synthetic applications for this intriguing molecule.
Scope and Organization of the Academic Research Outline
This article provides a concise and focused examination of this compound based on the existing scientific literature. The content is strictly organized to cover the contextualization of the compound within N-methoxy lactam chemistry, its historical research trajectory, its contemporary significance in organic synthesis, and an overview of research gaps and future directions. The information presented is based on published research findings and is intended for a scientific audience. The article deliberately excludes any discussion of dosage, administration, or adverse safety profiles, as its scope is limited to the chemical research aspects of the compound. A table of all mentioned chemical compounds is provided at the end for clarity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-7-5-3-2-4-6(7)8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRUJRHSPLFHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608082 | |
| Record name | 1-Methoxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189824-37-1 | |
| Record name | 1-Methoxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methoxypiperidin 2 One and Its Precursors
Strategies for O-Methylation of Piperidin-2-one Derivatives
The synthesis of 1-methoxypiperidin-2-one often proceeds from its N-hydroxy precursor, N-hydroxypiperidin-2-one. The crucial step in this transformation is the selective methylation of the oxygen atom of the N-hydroxy group. N-hydroxypiperidin-2-one is a cyclic hydroxamic acid, and the strategies for its O-methylation are reflective of those used for hydroxamic acids in general.
Direct O-Methylation Approaches
Direct O-methylation involves the treatment of an N-hydroxypiperidin-2-one substrate with a methylating agent in a single step. For hydroxamic acids, the oxygen of the hydroxyl group is typically the most reactive site for alkylation. nih.govru.nl Common reagents for this purpose include diazomethane (B1218177) and dimethyl sulfate.
Diazomethane, when used in an ethereal medium, has been shown to effectively methylate hydroxamic acids, with O-methylation being the predominant outcome. nih.gov While aliphatic hydroxamic acids almost exclusively undergo O-alkylation, aromatic substrates may show some minor N-alkylation as a competing pathway. nih.gov Another widely used and powerful methylating agent is dimethyl sulfate, which can achieve methylation under basic conditions. google.com A greener alternative that has been developed for O-methylation is dimethyl carbonate (DMC), often used in conjunction with a solid base like magnesium oxide. rsc.org
Table 1: Reagents for Direct O-Methylation
| Reagent | Typical Conditions | Comments |
|---|---|---|
| Diazomethane (CH₂N₂) | Ethereal solvent | Highly effective for O-methylation, but toxic and explosive. nih.gov |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Basic conditions (e.g., NaOH) | Powerful and common methylating agent. google.com |
| Dimethyl Carbonate (DMC) | Solid base (e.g., MgO), heat | Considered a "green" methylating reagent. rsc.org |
Indirect Routes via Activated Intermediates
Indirect methods for O-methylation involve the activation of the N-hydroxy group or the use of multi-step sequences. One strategy involves transition-metal-catalyzed reactions. For instance, hydroxylamines that possess an N-electron-withdrawing substituent can act as effective nucleophiles in palladium- or iridium-catalyzed allylic substitutions, demonstrating that the oxygen atom can be targeted for alkylation under specific catalytic conditions. organic-chemistry.org
Another indirect approach involves the synthesis of the piperidinone ring from a precursor that already contains a protected methoxyamine. The synthesis of O-substituted hydroxylamines is a key step in this type of strategy. organic-chemistry.orgunl.pt For example, tert-butyl N-hydroxycarbamate can be O-alkylated with methanesulfonates, followed by N-deprotection to yield the desired O-alkylated hydroxylamine (B1172632). organic-chemistry.org This O-methylated hydroxylamine could then be used as a building block in a ring-closing synthesis.
Ring-Closing Methodologies for this compound Core Synthesis
The formation of the six-membered piperidin-2-one ring is a critical aspect of the synthesis. This can be achieved through various intramolecular cyclization strategies or by building the ring from multiple components in a single reaction vessel.
Cyclization Reactions Involving N-Methoxy Precursors
The synthesis of the this compound ring can be accomplished through the intramolecular cyclization of an appropriate acyclic N-methoxy precursor. A logical precursor for such a reaction would be an N-methoxy-5-halopentanamide. In this approach, a base would induce an intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the halogen, closing the six-membered ring. This strategy is an application of established ring-closure principles, such as Baldwin's rules, which generally favor 6-exo cyclizations. libretexts.org
Studies on related systems, such as the base-induced cyclization of N-hydroxy-N-(2-oxoalkyl)amides, demonstrate the feasibility of this type of ring closure. researchgate.net In one study, methylation of the N-hydroxy group to an N-methoxy group was performed prior to cyclization to yield a pyrrolidin-2-one derivative, a five-membered ring analog. researchgate.net A similar strategy could be applied to a 5-halopentanamide precursor to form the six-membered piperidinone ring. Ring-closing metathesis (RCM) is another powerful technique for forming cyclic structures, including nitrogen heterocycles like tetrahydropyridines, from diene precursors. wikipedia.org
Table 2: Potential Precursors for Intramolecular Cyclization
| Precursor Type | Cyclization Method | Key Reagent/Catalyst |
|---|---|---|
| N-methoxy-5-halopentanamide | Intramolecular SN2 | Base (e.g., t-BuOK) |
| N-methoxy-N-alkenyl pentenamide | Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's catalyst |
Multi-Component Reactions Leading to the Piperidin-2-one Skeleton
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic stages and solvent consumption. hse.ruresearchgate.net Several MCRs have been developed for the synthesis of highly substituted piperidine (B6355638) and piperidin-2-one scaffolds. hse.rusemanticscholar.orgacs.orgnih.gov
One such example is a four-component reaction that utilizes dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) ylides, and ammonium (B1175870) acetate (B1210297) to stereoselectively form complex piperidin-2-one structures. hse.ru In these reactions, ammonium acetate serves as the nitrogen source for the piperidine ring. hse.ru While not explicitly reported for this compound, it is conceivable that these MCRs could be adapted by replacing ammonium acetate with methoxyamine (CH₃ONH₂) or its salts. This would introduce the N-methoxy moiety directly during the ring-forming cascade, providing a convergent and efficient route to the desired heterocyclic core.
Table 3: Example of a Four-Component Reaction for Piperidin-2-one Synthesis hse.ru
| Component 1 | Component 2 | Component 3 | Component 4 (Nitrogen Source) |
|---|---|---|---|
| Dicyano-substituted olefin | Aromatic aldehyde | Pyridinium ylide | Ammonium acetate |
Stereoselective Synthesis Approaches
Controlling the stereochemistry during the synthesis of piperidin-2-one derivatives is crucial for many applications. The N-methoxy group of this compound can play a significant role in directing the stereochemical outcome of subsequent reactions.
Research has shown that this compound is a valuable substrate for diastereoselective transformations. nih.gov Specifically, it can undergo sequential addition of organometallic reagents (e.g., Grignard reagents) and other nucleophiles (e.g., cyanide) to install a tetrasubstituted carbon center adjacent to the carbonyl group with high diastereoselectivity. nih.gov This demonstrates the utility of the N-methoxy lactam scaffold in the construction of complex, stereochemically dense piperidine derivatives.
General strategies for asymmetric synthesis often rely on the use of chiral auxiliaries. In the context of piperidin-2-ones, a chiral group can be attached to the nitrogen atom to direct the stereoselective alkylation at the adjacent C3 position. researchgate.net While this has been demonstrated with bulky chiral groups like (R)-2-hydroxy-1-phenylethyl, the principle highlights the importance of the N-substituent in controlling stereochemistry. researchgate.net The N-methoxy group, although not chiral itself, influences the conformation and reactivity of the ring, thereby enabling diastereoselective additions to the existing chiral centers or to prochiral faces of the molecule. nih.gov
Asymmetric Inductions in Lactam Formation
Asymmetric induction during the formation of the lactam ring is a critical strategy for establishing stereocenters with a high degree of control. This is often achieved by employing chiral auxiliaries or catalysts in key ring-forming reactions.
One prevalent method is the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.gov The use of chiral imines, derived from chiral aldehydes or amines, can induce diastereoselectivity in the formation of the β-lactam ring, which can be a precursor to larger lactams like piperidin-2-ones. For instance, imines derived from chiral sources such as D-glucosamine or (R)- and (S)-α-amino acid esters have been shown to yield β-lactams with high levels of asymmetric induction. nih.gov While these examples focus on four-membered rings, the principles of using a chiral component to guide the stereochemical outcome of the cyclization are broadly applicable to the synthesis of more complex lactams.
Another powerful approach involves the diastereoselective addition of nucleophiles to chiral hydrazones, followed by N-acylation and ring-closing metathesis (RCM). For example, the addition of allyllithium to a chiral SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) hydrazone, followed by acylation with acryloyl chloride, produces a diolefinic hydrazide. This intermediate can then undergo RCM to form a cyclic enehydrazide, which can be converted into an enantiopure 6-substituted piperidin-2-one. researchgate.net This strategy demonstrates how chirality introduced early in a synthetic sequence can effectively control the stereochemistry of the final lactam ring.
Palladium-catalyzed enantioselective intramolecular C(sp³)–H amidation presents a modern and direct route to chiral β-lactams, which are valuable synthetic intermediates. acs.org This method utilizes a chiral ligand, such as a derivative of BINOL, to achieve high enantioselectivity (up to 94% ee) in the cyclization of 3-arylpropylamines. acs.org The underlying principles of transition-metal-catalyzed asymmetric C-H functionalization are a promising area for adaptation to the synthesis of substituted piperidin-2-ones.
Enantioselective Modifications on the Piperidin-2-one Ring
Introducing chirality onto a pre-formed piperidin-2-one ring offers an alternative pathway to enantiomerically enriched products. These methods often involve the use of chiral catalysts or reagents to perform stereoselective transformations at specific positions on the lactam ring.
A notable example is the organocatalytic aza-Michael/Michael cyclization cascade. This reaction has been used to synthesize highly functionalized spiro-oxindole piperidin-2-one derivatives with excellent stereoselectivities. acs.orgresearchgate.netnih.gov Using a bifunctional squaramide catalyst, the reaction between 3-methyleneindolinones and α,β-substituted acylamides generates products with up to >20:1 diastereomeric ratio and 99% enantiomeric excess. acs.orgresearchgate.netnih.gov This approach constructs three new stereogenic centers, including a quaternary carbon, in a single, highly controlled operation.
Furthermore, a chemo-enzymatic strategy has been developed for the synthesis of enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones. mdpi.com This method begins with a transition-metal-free dual C-H oxidation of a substituted piperidine to form the racemic lactam. Subsequently, the enzymatic resolution of this racemic mixture using Candida antarctica lipase (B570770) B (CAL-B) effectively separates the enantiomers, yielding the desired products in high enantiomeric excess. mdpi.com This combination of chemocatalysis and biocatalysis provides a powerful and green approach to chiral piperidin-2-one derivatives.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net
Solvent-Free and Aqueous Medium Syntheses
Performing reactions in the absence of conventional organic solvents or in aqueous media represents a significant step towards greener synthesis.
Solvent-free methods for lactam synthesis have been developed, often utilizing microwave irradiation to accelerate reactions. mdpi.com For example, the N-alkylation of lactams can be performed rapidly under solvent-free, phase-transfer catalytic (PTC) conditions using microwaves. mdpi.com Another notable solvent-free approach is the Castagnoli–Cushman reaction for producing γ- and δ-lactams, which demonstrates high atom economy. rsc.org Metal-free and solvent-free peptide synthesis has also been achieved through the regioselective C–N bond cleavage of lactams, offering high yields without racemization. rsc.org
Syntheses in aqueous media are also highly desirable. The preparation of 2-piperidone (B129406) itself has been achieved through a rearrangement reaction in an alkaline aqueous solution, highlighting a departure from traditional methods that require strong acids. google.com The cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation provides a simple and efficient route to nitrogen-containing heterocycles, including piperidines. organic-chemistry.org
Catalyst-Free and Organocatalytic Approaches
Moving away from heavy metal catalysts towards catalyst-free or organocatalytic systems is a core tenet of green chemistry.
Catalyst-free multicomponent reactions (MCRs) provide an efficient means to construct complex molecules in a single step. The synthesis of quinolinone derivatives bearing a piperidine moiety has been described via a catalyst-free MCR of 4-hydroxyquinolin-2(1H)-one, piperidine, and various aldehydes. eurekaselect.combenthamdirect.com Similarly, the three-component synthesis of bis-spiro substituted piperidines has been achieved at room temperature under metal-free conditions. researchgate.net
Organocatalysis offers a powerful alternative to metal-based catalysts. As previously mentioned, squaramide catalysts have been used for the highly enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives. acs.orgresearchgate.net An organophotocatalyzed [1+2+3] strategy has also been developed for the one-step synthesis of diverse 2-piperidinones from simple starting materials like ammonium salts, alkenes, and unsaturated carbonyl compounds. nih.gov This method proceeds under mild conditions and demonstrates excellent chemoselectivity. nih.gov
Comparative Analysis of Synthetic Efficiencies and Selectivities
The choice of a synthetic method for this compound and its derivatives depends on a comparative evaluation of factors such as yield, stereoselectivity, and adherence to green chemistry principles.
| Methodology | Key Features | Yield | Stereoselectivity | Green Aspects | Reference(s) |
| Asymmetric RCM | Chiral SAMP hydrazone auxiliary | Good | High (virtually enantiopure) | Multi-step process | researchgate.net |
| Organocatalytic Cascade | Squaramide catalyst, MCR | Up to 99% | Excellent (>20:1 dr, up to 99% ee) | Organocatalytic, mild conditions | acs.orgresearchgate.net |
| Chemo-enzymatic Resolution | TEMPO-mediated oxidation, CAL-B | Good | High ee | Transition-metal-free, biocatalysis | mdpi.com |
| Solvent-Free Castagnoli-Cushman | Atom-economical reaction | Not specified | N/A | Solvent-free, high atom economy | rsc.org |
| Aqueous Synthesis | Beckmann rearrangement | 20% | N/A | Aqueous medium, avoids strong acid | google.com |
| Catalyst-Free MCR | Three-component reaction | Good to Excellent | N/A | Catalyst-free, often room temp. | eurekaselect.combenthamdirect.com |
| Organophotocatalysis | [1+2+3] cycloaddition | 41-73% | Good (single diastereomer in some cases) | Visible light, organocatalyst | nih.gov |
The data indicates that for achieving high enantioselectivity, organocatalytic cascade reactions and chemo-enzymatic resolutions are particularly effective, offering excellent yields and stereocontrol. acs.orgresearchgate.netmdpi.com From a green chemistry perspective, solvent-free and aqueous methods, as well as catalyst-free MCRs, are highly advantageous, though yields and applicability to the specific target of this compound may vary. rsc.orggoogle.comeurekaselect.combenthamdirect.com The organophotocatalytic approach represents a modern, mild, and efficient strategy for accessing diverse piperidinone structures. nih.gov Ultimately, the optimal synthetic route will balance the need for stereochemical purity with considerations of cost, efficiency, and environmental impact.
Advanced Spectroscopic and Structural Elucidation Studies of 1 Methoxypiperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 1-Methoxypiperidin-2-one in solution. It provides critical information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the three-dimensional arrangement of the molecule.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the molecular structure by providing chemical shift and coupling constant data. The ¹H NMR spectrum reveals signals for the methoxy (B1213986) group protons and the methylene (B1212753) protons of the piperidine (B6355638) ring. The ¹³C NMR spectrum complements this by showing distinct resonances for the carbonyl carbon, the methoxy carbon, and the four unique methylene carbons in the ring.
Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these signals and for establishing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would show correlations between the protons on adjacent methylene groups (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming the sequence of the piperidine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the nuclei they are directly attached to (¹JCH). This allows for the definitive assignment of each carbon atom in the piperidine ring by linking it to its corresponding, already-assigned proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. Key HMBC correlations for this compound would include the correlation from the methoxy protons (N-O-CH₃) to the C-2 (carbonyl) carbon and the correlations from the H-3 and H-6 protons to the C-2 carbonyl carbon, confirming the placement of the functional groups around the ring.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. The precise values can vary based on the solvent used.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C-2 (C=O) | - | ~170 | H-3, H-6, OCH₃ |
| C-3 (-CH₂-) | ~2.5 | ~30 | C-2, C-4, C-5 |
| C-4 (-CH₂-) | ~1.8 | ~22 | C-3, C-5, C-6 |
| C-5 (-CH₂-) | ~1.8 | ~23 | C-3, C-4, C-6 |
| C-6 (-N-CH₂-) | ~3.5 | ~48 | C-2, C-4, C-5 |
| OCH₃ | ~3.8 | ~62 | C-2 |
Dynamic NMR for Conformational Exchange Studies
The piperidine ring is not planar and typically exists in a rapidly interconverting chair conformation. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study such conformational exchange processes that occur on the NMR timescale.
For this compound, two primary dynamic processes could be investigated:
Ring Inversion: The chair-to-chair interconversion of the piperidine ring. At low temperatures, this process can be slowed sufficiently to observe separate signals for the axial and equatorial protons on the methylene groups (C-3, C-4, C-5). As the temperature is raised, these signals broaden, coalesce into a single broad peak, and then sharpen to an averaged signal at higher temperatures. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion barrier.
Amide Bond Rotation: While rotation around the C(O)-N bond is highly restricted in standard amides, the presence of the N-O-CH₃ moiety introduces additional rotational possibilities, such as rotation around the N-O bond, which could influence the ring's conformational preference. DNMR could potentially probe the energetics of such processes if they fall within the appropriate energy range. Studies on related N-substituted piperidines have used DNMR to quantify these stereodynamics.
Solid-State NMR Investigations
While solution-state NMR provides information about the average structure and dynamics of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy characterizes molecules in their crystalline or amorphous solid forms. This technique is invaluable for studying polymorphism, molecular packing, and intermolecular interactions that are absent in solution.
For this compound, ssNMR could provide:
Structural Non-equivalence: In the solid state, molecules that are chemically equivalent in solution may become magnetically inequivalent due to their position in the crystal lattice. ssNMR can resolve these different sites, providing information about the crystallographic unit cell.
Conformational Details: ssNMR can determine the precise conformation of the piperidine ring as it exists in the crystal, free from the rapid averaging seen in solution.
Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) are sensitive to through-space dipolar couplings, allowing for the characterization of intermolecular contacts, such as potential weak hydrogen bonds or van der Waals interactions, which dictate the crystal packing.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Hydrogen Bonding Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy Studies
FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. It is particularly sensitive to polar functional groups. For this compound, the FTIR spectrum is dominated by a few key absorption bands that are diagnostic of its structure.
C=O Stretch: The most prominent band in the spectrum is the strong absorption due to the carbonyl (amide I) stretching vibration, which is expected to appear in the region of 1650-1680 cm⁻¹. The exact position is sensitive to the electronic effects of the N-methoxy group and the ring strain.
C-H Stretches: Absorptions corresponding to the stretching of C-H bonds in the methylene groups and the methoxy group are observed in the 2850-3000 cm⁻¹ region.
N-O Stretch: The stretching vibration of the N-O bond is expected to appear in the fingerprint region, typically around 900-1000 cm⁻¹.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and provides a complementary "fingerprint" of the molecule. While strong C=O stretching is also visible in the Raman spectrum, other modes that are weak in the IR spectrum may be strong in the Raman.
For this compound, key features in the Raman spectrum would include:
Ring Breathing Modes: Symmetric vibrations where the entire piperidine ring expands and contracts are often strong in the Raman spectrum and provide information about the ring's structure.
C-C and C-N Stretching: Skeletal vibrations of the ring structure in the fingerprint region (800-1200 cm⁻¹) contribute to the unique molecular fingerprint.
Symmetric C-H Bending: Vibrations such as the symmetric scissoring modes of the CH₂ groups are Raman active.
The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of this compound, aiding in its unambiguous identification and structural analysis.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong (IR), Strong (Raman) |
| C=O Stretch (Amide I) | 1650-1680 | 1650-1680 | Very Strong (IR), Medium (Raman) |
| CH₂ Scissoring | ~1465 | ~1465 | Medium |
| N-O Stretch | ~950 | ~950 | Medium |
| Ring Breathing | Weak/Variable | Strong | - |
Mass Spectrometry (MS) for Fragmentographic Pathway Elucidation and Purity Assessment of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it is instrumental for confirming the molecular weight, determining the elemental composition, assessing purity, and elucidating the chemical structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₆H₁₁NO₂), the theoretical exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. nih.gov
The expected protonated molecule [M+H]⁺ would be analyzed to confirm its elemental composition. This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the compound's identity and purity.
Table 1: Theoretical HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₆H₁₂NO₂⁺ | 130.0863 |
This table represents theoretical values. As of the latest literature search, specific experimental HRMS data for this compound has not been reported.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of smaller, daughter ions. researchgate.net This process provides detailed structural information by revealing the compound's fragmentation pathways. mdpi.comwvu.edu While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the fragmentation of similar cyclic amides (lactams) and methoxy-containing compounds. mdpi.com
Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of this compound would likely undergo characteristic cleavages. Key fragmentation pathways would be expected to involve:
Loss of the methoxy group: Cleavage of the N-O bond could lead to the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).
Ring-opening: The piperidinone ring could undergo cleavage, often initiated by the cleavage of the amide bond.
Loss of carbon monoxide: A common fragmentation for cyclic ketones and lactams is the neutral loss of CO (28 Da). mdpi.com
Table 2: Plausible MS/MS Fragmentation of [C₆H₁₂NO₂]⁺ (m/z 130.0863)
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Potential Fragment Structure |
|---|---|---|
| 99.0813 | CH₃O• (Methoxy radical) | Protonated piperidin-2-one |
| 102.0919 | CO (Carbon monoxide) | Ring-contracted or opened species |
This table represents a hypothetical fragmentation pathway based on chemical principles. It is not derived from experimental data for this compound.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-Crystal X-ray Diffraction of this compound
To date, the crystal structure of this compound has not been reported in the crystallographic literature. However, based on studies of similar piperidine derivatives, a number of structural features can be predicted. iucr.orgchemrevlett.comresearchgate.net
It is expected that the six-membered piperidinone ring would adopt a non-planar conformation, most likely a chair conformation , which is the most stable arrangement for such rings. iucr.orgresearchgate.net The substituents on the ring atoms would occupy either axial or equatorial positions. The methoxy group attached to the nitrogen atom would influence the planarity of the amide bond.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecule is achiral |
| Piperidinone Ring Conformation | Chair | Steric energy minimization iucr.orgresearchgate.net |
| Amide Bond (N1-C2) Length | ~1.34 Å | Typical for cyclic amides |
This table contains predicted data based on known structures of related piperidine compounds and general crystallographic principles.
Co-crystal and Complex Formation Studies
Co-crystallization is a technique used to combine an active pharmaceutical ingredient (API) with a benign co-former molecule in a crystalline lattice, which can alter physicochemical properties like solubility. While there are no published studies on co-crystals of this compound, its molecular structure suggests potential for forming such complexes.
The molecule possesses hydrogen bond accepting sites, primarily the oxygen atom of the carbonyl group (C=O) and the oxygen of the methoxy group (N-O-CH₃). These sites could interact with suitable hydrogen bond donor co-formers, such as dicarboxylic acids or phenols, to form stable co-crystals. The formation of co-crystals would be driven by the establishment of strong intermolecular interactions, such as hydrogen bonds, in the crystal lattice.
Reactivity and Reaction Mechanisms of 1 Methoxypiperidin 2 One
Nucleophilic Attack and Ring-Opening Reactions
The lactam ring of 1-Methoxypiperidin-2-one is susceptible to nucleophilic attack at the carbonyl carbon. This interaction can lead to the formation of a tetrahedral intermediate, which may subsequently collapse, resulting in the opening of the piperidinone ring. The stability of the N-methoxy group as a potential leaving group or its electronic influence plays a significant role in these transformations.
Aminolysis and alcoholysis are fundamental reactions involving the cleavage of the amide bond by an amine or alcohol nucleophile, respectively. For this compound, these reactions proceed via a nucleophilic acyl substitution mechanism, culminating in ring-opening.
Aminolysis: The reaction with primary or secondary amines involves the attack of the amine on the electrophilic carbonyl carbon of the lactam. This forms a zwitterionic tetrahedral intermediate which, after proton transfer, eliminates the N-methoxyamino group to yield an open-chain amino amide. The reaction is typically facilitated by heating.
Alcoholysis: In the presence of an alcohol and typically an acid or base catalyst, this compound can undergo alcoholysis. The alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent ring-opening yields an ester functionalized with a methoxyamino group at the terminus of the carbon chain.
| Reaction | Nucleophile | Typical Conditions | Product Type |
| Aminolysis | Primary/Secondary Amine (e.g., RNH₂) | Heat, neat or in aprotic solvent | N-substituted 5-(methoxyamino)pentanamide |
| Alcoholysis | Alcohol (e.g., R'OH) | Acid or base catalyst, heat | Alkyl 5-(methoxyamino)pentanoate |
Hydrolysis of the lactam ring in this compound results in the formation of 5-(methoxyamino)pentanoic acid. The mechanism differs significantly under acidic and basic conditions. chemguide.co.uk
Mechanism Steps (Acid-Catalyzed):
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer from the attacking water molecule.
Protonation of the ring nitrogen.
Elimination of methoxyamine and reformation of the carbonyl to yield the carboxylic acid.
Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a reversible step to form an anionic tetrahedral intermediate. chemguide.co.ukchemistrysteps.com This intermediate can then collapse, expelling the methoxyamide anion in a generally unfavorable step. chemistrysteps.com However, the reaction is driven forward by an irreversible acid-base reaction where the strongly basic methoxyamide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and N-methoxyamine. chemguide.co.ukchemistrysteps.com Vigorous conditions, such as heating with concentrated base, are often required. arkat-usa.org
| Condition | Key Step | Intermediate | Final Product (after workup) |
| Acidic | Protonation of carbonyl oxygen | Cationic tetrahedral intermediate | 5-(Methoxyamino)pentanoic acid |
| Basic | Nucleophilic attack by OH⁻ | Anionic tetrahedral intermediate | 5-(Methoxyamino)pentanoic acid |
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles and strong bases. libretexts.orglibretexts.org Their reaction with this compound primarily involves nucleophilic addition to the carbonyl group. msu.edu
The carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon, forming a stable tetrahedral intermediate. Unlike reactions with esters, where a second equivalent of the reagent can add, the reaction with amides often stops after the first addition. Aqueous workup of this intermediate protonates the oxygen and nitrogen, leading to a ring-opened product, which is a ketone. Specifically, the reaction yields a 1-(methoxyamino)alkan-5-one. This pathway provides a valuable method for carbon-carbon bond formation.
| Reagent Type | Example | Solvent | Intermediate | Product (after hydrolysis) |
| Grignard | CH₃MgBr | Diethyl ether, THF | Magnesium alkoxide-amide complex | 1-(Methoxyamino)hexan-5-one |
| Organolithium | n-BuLi | Hexane, THF | Lithium alkoxide-amide complex | 1-(Methoxyamino)nonan-5-one |
Electrophilic Substitution and Functionalization of the Piperidin-2-one Ring
The piperidin-2-one ring is a saturated heterocyclic system. As such, it does not undergo classical electrophilic aromatic substitution reactions. Functionalization of the ring typically occurs at the α-carbon (C3 position) adjacent to the carbonyl group via the formation of an enolate intermediate under basic conditions.
Direct electrophilic halogenation or nitration on the saturated carbon framework of the piperidin-2-one ring is not a feasible reaction pathway. The ring lacks the π-electron system necessary for such substitutions. wikipedia.org
Halogenation: While direct electrophilic halogenation is not observed, α-halogenation can be achieved under basic conditions. A strong base can deprotonate the α-carbon to form an enolate, which can then act as a nucleophile and react with an electrophilic halogen source (e.g., Br₂). This is technically a nucleophilic attack by the enolate on the halogen.
Nitration: Nitration, the introduction of a nitro group (-NO₂), is a classic electrophilic aromatic substitution reaction requiring harsh acidic conditions (e.g., a mixture of nitric and sulfuric acids). wikipedia.org Applying these conditions to a saturated lactam like this compound would likely lead to hydrolysis of the amide bond (as described in 4.1.2) rather than nitration of the ring. There is no established research documenting the successful nitration of the piperidin-2-one ring itself.
The most common method for functionalizing the piperidin-2-one ring is through alkylation or acylation at the α-carbon (C3). This process involves the generation of a nucleophilic enolate, which then reacts with an appropriate electrophile. researchgate.net
Alkylation: The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new carbon-carbon bond at the C3 position. researchgate.net
Acylation: Similar to alkylation, acylation involves the formation of an enolate. This enolate can then react with an acylating agent, such as an acid chloride or an anhydride (B1165640). nih.gov The reaction introduces an acyl group at the α-position, resulting in the formation of a β-keto lactam. This product exists in equilibrium with its enol tautomer.
| Reaction | Base | Electrophile | Product |
| α-Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halide (e.g., CH₃I) | 1-Methoxy-3-methylpiperidin-2-one |
| α-Acylation | Lithium Diisopropylamide (LDA) | Acyl Chloride (e.g., CH₃COCl) | 3-Acetyl-1-methoxypiperidin-2-one |
Rearrangement Reactions Involving the N-Methoxy Moiety
The N-methoxy group on the lactam nitrogen introduces unique electronic properties that can influence or participate in rearrangement reactions, distinct from their N-alkyl or N-H counterparts.
Beckmann-Type Rearrangements
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.com The archetypal industrial example is the conversion of cyclohexanone (B45756) oxime into ε-caprolactam, the monomer for Nylon-6, typically catalyzed by strong acids. wikipedia.orgalfa-chemistry.com
The reaction mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group. masterorganicchemistry.comalfa-chemistry.com This 1,2-shift results in the formation of a nitrilium ion, which is subsequently attacked by water. Tautomerization of the resulting intermediate yields the final amide or lactam product. byjus.com
While this compound is a product of a lactamization reaction, its N-methoxy group makes it structurally related to N-alkoxy derivatives that can participate in analogous rearrangements. The well-known Hofmann, Curtius, Lossen, and Schmidt rearrangements are mechanistically related processes that also involve a migration step to an electron-deficient nitrogen atom. nih.gov For a Beckmann-type rearrangement to directly involve the this compound structure, a precursor such as a ketoxime with an N-methoxy substituent would be required, or the N-methoxy group itself would need to be converted into a suitable leaving group to initiate a migration. The stability and reactivity of the N-O bond are central to these potential transformations.
Table 1: Reagents for Promoting Beckmann Rearrangement
| Catalyst Type | Examples |
|---|---|
| Brønsted Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl) |
| Lewis Acids | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅), Cyanuric chloride |
| Other Reagents | Tosyl chloride, Acetic anhydride (Ac₂O) |
This table summarizes common catalysts used to promote the classical Beckmann rearrangement, which produces lactams from cyclic oximes. wikipedia.orgmasterorganicchemistry.com
Other Thermally or Photochemically Induced Rearrangements
Beyond the classic acid-catalyzed rearrangements, the N-methoxy moiety can be involved in transformations induced by heat or light.
Thermally Induced Rearrangements: Research on related N-alkoxy heterocyclic systems provides insight into potential thermal reactions. For instance, studies on the thermal rearrangement of 2-methoxypyridine (B126380) N-oxides to 1-methoxypyridin-2-ones suggest a reaction pathway that is sensitive to solvent polarity, indicating an ionic mechanism. researchgate.net Such rearrangements often involve the cleavage of the N-O bond or migration of the methoxy (B1213986) group. While direct studies on this compound are scarce, analogies suggest that heating could induce cleavage of the N-O bond or rearrangement of the piperidinone ring, potentially leading to ring-contracted or ring-opened products depending on the conditions. The thermal rearrangement of 1-substituted 1H-azepines to 6-aminofulvene derivatives provides another example of thermally induced transformations of nitrogen-containing rings. rsc.org
Photochemically Induced Rearrangements: Photochemical conditions can provide the energy to access unique rearrangement pathways. The Zimmerman–O'Connell–Griffin (ZOG) rearrangement is a known photomediated process that can be used to access substituted β-lactams. nih.govacs.org More directly relevant, N-mesyloxylactams have been shown to undergo an efficient photochemical ring-contraction. nih.gov In this process, the N-mesyloxy group acts as a photolabile leaving group, initiating a rearrangement cascade.
A proposed photochemical rearrangement of this compound could proceed via a similar mechanism:
Excitation: UV irradiation excites the lactam, promoting the N-O bond to a higher energy state.
Homolytic Cleavage: The weakened N-O bond undergoes homolytic cleavage to generate a methoxy radical and a lactam radical.
Rearrangement: The lactam radical could then undergo subsequent rearrangement, such as ring contraction, before reacting further.
These photochemical methods are often stereospecific, conserving the stereochemistry of migrating carbon centers, which makes them synthetically valuable. nih.gov
Reductive Transformations of the Lactam and N-Methoxy Groups
The presence of two reducible sites—the amide carbonyl (C=O) group and the N-methoxy (N-O) bond—allows for selective or complete reduction of this compound.
Reduction to Cyclic Amines and Amines
The reduction of the lactam functionality in this compound to the corresponding cyclic amine is a well-established transformation. Strong hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are required for this conversion as the amide carbonyl is significantly less reactive than that of ketones or esters. masterorganicchemistry.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not a sufficiently powerful reducing agent for this purpose. masterorganicchemistry.comlibretexts.org
The reaction proceeds via the following mechanism:
Hydride Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the lactam, breaking the C=O π-bond and forming a tetrahedral intermediate.
Complexation and Elimination: The oxygen atom coordinates to the aluminum species, effectively transforming it into a good leaving group. Subsequent collapse of the intermediate leads to the elimination of an O-Al species and the formation of a transient iminium ion.
Second Hydride Attack: A second equivalent of hydride attacks the electrophilic iminium carbon, resulting in the final saturated cyclic amine product. masterorganicchemistry.comchemistrysteps.com
The expected product from the complete reduction of this compound with LiAlH₄ is 1-methoxypiperidine .
Selective Reduction of the N-Methoxy Group
The N-O bond is susceptible to reductive cleavage under specific conditions, allowing for the selective removal of the methoxy group to yield the corresponding N-H lactam, piperidin-2-one. This transformation is valuable as it unmasks the secondary amide functionality for further derivatization. Several methods have been developed for the reductive cleavage of N-alkoxy amides. jst.go.jp
Table 2: Methods for Reductive Cleavage of N-O Bonds in N-Alkoxy Amides
| Method | Reagents/Conditions | Product from this compound |
|---|---|---|
| Cathodic Reduction | Simple electrolysis in a divided cell. jst.go.jp | Piperidin-2-one |
| Single-Electron Transfer (SET) | Samarium(II) iodide (SmI₂); Neutral organic super-electron donors. jst.go.jporganic-chemistry.org | Piperidin-2-one |
| Metal-Free Reduction | Elemental sulfur (S₈) in the presence of DABCO in DMSO. dntb.gov.ua | Piperidin-2-one |
| Transition Metal Catalysis | Palladium or Ruthenium catalysts. jst.go.jp | Piperidin-2-one |
The mechanism for these reductions typically involves a single-electron transfer to the N-alkoxy amide. This generates a radical anion, which then fragments by cleaving the weak N-O bond to release a methoxide (B1231860) anion (or methoxy radical, depending on the specific mechanism) and an amide radical, which is then further reduced and protonated during workup to give the final amide. jst.go.jporganic-chemistry.org
Oxidative Reactions of the Piperidin-2-one Ring and N-Methoxy Group
Oxidation of this compound can occur at several positions, but the most common pathway involves the carbon atom alpha to the nitrogen (the C6 position). This reaction leads to the formation of a highly reactive N-acyliminium ion intermediate, which is a powerful electrophile for carbon-carbon and carbon-heteroatom bond formation. nih.govarkat-usa.org
The generation of the N-acyliminium ion can be achieved using various oxidative systems. While direct oxidation of this compound is not widely reported, oxidation of related N-acyl piperidines and other lactams provides a clear precedent. researchgate.netnih.gov Reagents like iron(II)-hydrogen peroxide or hypervalent iodine compounds can facilitate this transformation. nih.govresearchgate.net
Once formed, the N-acyliminium ion can be trapped by a wide range of nucleophiles. This two-step sequence of oxidation followed by nucleophilic addition is a powerful strategy for the α-functionalization of lactams.
Table 3: Potential Oxidative Functionalization of this compound via an N-Acyliminium Ion
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Oxidation | Oxidation at the C6 position of this compound. | 1-Methoxy-2-oxo-piperidin-1-ium ion |
| 2. Nucleophilic Attack | The N-acyliminium ion is trapped by a nucleophile (Nu⁻). | 6-substituted-1-methoxypiperidin-2-one |
Further oxidation of the piperidinone ring can lead to the formation of imides (e.g., 1-methoxypiperidine-2,6-dione) if a suitable hydrogen is present at the C6 position and stronger oxidizing conditions are used. nih.gov Oxidation reactions targeting β-lactam antibiotics have also been studied, often involving cleavage of the lactam ring or oxidation of adjacent functional groups. nih.govscilit.com
Selective Oxidation of the Ring
Selective oxidation of the piperidin-2-one ring allows for the introduction of new functional groups at specific positions. The C3 position, alpha to the carbonyl group, is a primary site for such transformations. One documented method for the oxidation of a substituted piperidine (B6355638) involves the use of bromine in acetic acid. This reaction proceeds to generate a 3,3-dibromo-1-substituted-piperidin-2-one, demonstrating a selective oxidation at the C3 position researchgate.net. While this specific example was performed on an N-(2'-hydroxy-1'-phenylethyl)piperidine, the underlying reactivity of the carbon alpha to the lactam carbonyl is expected to be similar for this compound.
Another modern approach to selective oxidation involves photocatalysis. Studies on N-Boc-piperidines have shown that photocatalytic oxidation can lead to α-hydroxylation, forming hemiaminals chemrxiv.org. This type of reaction targets the C-H bonds adjacent to the nitrogen atom. For this compound, this would correspond to the C6 position. Such a reaction would yield 6-hydroxy-1-methoxypiperidin-2-one, a valuable intermediate for further synthesis.
The table below summarizes potential conditions for selective oxidation based on related structures.
| Position | Reagent System | Product Type | Reference Scaffold |
| C3 | Bromine, Acetic Acid | α,α-Dihalogenated lactam | N-substituted piperidine researchgate.net |
| C6 | Photocatalyst, Oxidant, H₂O | α-Hydroxylated lactam | N-Boc-piperidine chemrxiv.org |
Oxidative Cleavage Pathways
Oxidative cleavage involves the breaking of one or more bonds within the piperidin-2-one ring, leading to acyclic products. The lactam ring is generally stable, requiring specific and often potent oxidizing conditions to achieve cleavage. Methodologies developed for other cyclic systems, such as the oxidative cleavage of cyclic olefins, provide a conceptual basis for the potential pathways for piperidin-2-one nih.govresearchgate.net.
A plausible pathway for the oxidative cleavage of the this compound ring would involve a multi-step process. For instance, initial oxidation to create a diol or other functionalities could weaken the ring structure, facilitating subsequent cleavage with reagents like sodium periodate (B1199274) (NaIO₄) or ozone (O₃). The expected product from the complete cleavage of the C-C bonds of the ring would be a linear amino acid derivative.
Furthermore, unexpected ring-opening reactions have been observed under certain oxidative conditions. For example, photocatalytic oxidation of 2-phenylpiperidine (B1215205) resulted in C-N bond cleavage chemrxiv.org. This suggests that under specific photocatalytic conditions, this compound could potentially undergo cleavage of the bond between the nitrogen and the C6 carbon, representing an alternative oxidative degradation pathway. Research on the oxidative cleavage of pyrrolidine-2-methanols using catalysts like 2-iodobenzamide (B1293540) with Oxone also points to advanced methods for transforming N-heterocyclic structures, which could be adapted for ring cleavage studies nii.ac.jp.
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides powerful tools for the functionalization of heterocyclic scaffolds like piperidin-2-one. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity hilarispublisher.comrsc.org.
Cross-Coupling Reactions Involving Derived Intermediates
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecules nih.gov. For a molecule like this compound, this strategy involves first converting it into a reactive intermediate, which is then coupled with a partner molecule using a transition metal catalyst.
This can be achieved by introducing a leaving group, such as a halogen (Br, I) or a triflate (OTf), onto the piperidin-2-one ring. For example, a hypothetical 3-bromo-1-methoxypiperidin-2-one could serve as an intermediate in various cross-coupling reactions.
Suzuki Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst would form a C-C bond, yielding a 3-aryl-1-methoxypiperidin-2-one.
Buchwald-Hartwig Amination: Coupling with an amine using a palladium catalyst would form a C-N bond, leading to a 3-amino-1-methoxypiperidin-2-one.
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, would install an alkynyl group at the C3 position.
A patent for the synthesis of unsaturated piperidines demonstrates a related strategy where a 4-piperidone (B1582916) is converted to a silyl (B83357) enol ether derivative, which then undergoes palladium-catalyzed cross-coupling with aryl halides google.com. This highlights the principle of creating a reactive derivative for subsequent metal-catalyzed transformations.
The table below illustrates hypothetical cross-coupling reactions based on a derived intermediate of this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N |
C-H Activation Studies on the Piperidin-2-one Scaffold
A more direct and atom-economical approach to functionalization is through transition metal-catalyzed C-H activation. This method avoids the need for pre-functionalization and allows for the direct conversion of a C-H bond into a new bond nih.govacs.org. On the piperidin-2-one scaffold, the lactam carbonyl group can act as a directing group, guiding the metal catalyst to activate specific C-H bonds.
Studies on the C-2 arylation of piperidines have successfully utilized an N-(2-pyridyl) directing group to facilitate palladium-catalyzed C-H activation at the carbon alpha to the nitrogen researchgate.net. In this compound, the amide carbonyl group is an intrinsic directing group that could facilitate the activation of the C-H bonds at the C3 position. A palladium catalyst could coordinate to the carbonyl oxygen, leading to the formation of a five-membered palladacycle intermediate, which then reacts with a coupling partner (e.g., an aryl halide) to functionalize the C3 position.
The table below outlines potential catalyst systems for C-H activation on the piperidin-2-one scaffold, drawn from studies on related N-heterocycles.
| Metal Catalyst | Ligand (Example) | Oxidant/Additive | Target Position (Hypothetical) |
| Pd(OAc)₂ | Ac-Gly-OH | Ag₂CO₃ | C3 (Carbonyl-directed) |
| [RhCp*Cl₂]₂ | - | AgSbF₆ | C3 (Carbonyl-directed) |
| [Ru(p-cymene)Cl₂]₂ | K₂CO₃ | K₂CO₃ | C3 (Carbonyl-directed) |
Theoretical and Computational Studies of 1 Methoxypiperidin 2 One
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methoxypiperidin-2-one, offering a detailed picture of its electron distribution and bonding characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) has become a principal tool for investigating the geometry and energetic properties of molecules like this compound. By approximating the electron density, DFT methods can efficiently compute the optimized molecular structure, corresponding to the minimum on the potential energy surface. For N-alkoxy β-lactams, DFT calculations have been employed to analyze the transition states of their formation, revealing kinetic and thermodynamic preferences for certain isomers. For instance, calculations on a related α-bromo N-alkoxy β-lactam showed a thermodynamic preference for the trans-product rsc.org.
DFT is also instrumental in exploring the energy landscapes of different conformers. For piperidine (B6355638) derivatives, DFT calculations have been used to determine heats of formation and have shown high accuracy in predicting molecular structures when compared to experimental results researchgate.net. Such studies on this compound would involve mapping the potential energy surface as a function of key dihedral angles to identify stable conformers and the energy barriers between them. The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost for organic molecules banglajol.inforesearchgate.net.
Table 1: Representative DFT Functionals and Basis Sets for Lactam and Piperidine Derivatives
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G** | Geometry optimization and vibrational frequencies of organic molecules banglajol.info. |
| M06-2X | 6-311+G(d,p) | Thermochemistry and kinetic calculations. |
| ωB97X-D | def2-TZVP | Non-covalent interactions and long-range effects. |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, are employed researchgate.net. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. Ab initio calculations have been used to study the chemical reactivity of lactams, including their hydrolysis mechanisms .
In the context of this compound, high-accuracy ab initio calculations are valuable for dissecting the nature of the N-O bond, which is a key feature of this molecule. These methods can provide precise information about bond lengths, bond angles, and the distribution of electron density, which governs the molecule's reactivity fiveable.me. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can further quantify the stereoelectronic interactions, such as the anomeric effect, which may influence the conformational preferences of the methoxy (B1213986) group relative to the piperidinone ring nih.gov.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of the six-membered piperidinone ring in this compound gives rise to a complex conformational landscape that can be explored using molecular mechanics and dynamics simulations.
Force Field Parameterization for N-Methoxy Lactams
Molecular mechanics (MM) methods rely on empirical force fields to describe the potential energy of a system as a function of its atomic coordinates avogadro.cc. The accuracy of these simulations is highly dependent on the quality of the force field parameters rsc.org. For a novel structure like this compound, specific parameters for the N-methoxy lactam moiety may not be available in standard force fields like AMBER, CHARMM, or GROMOS avogadro.ccnih.gov.
Therefore, a crucial step is the development of a bespoke force field. This process typically involves fitting parameters to high-level quantum mechanical data chemrxiv.orgresearchgate.net. For instance, bond stretching and angle bending parameters can be derived from the Hessian matrix of a QM-optimized geometry, while torsional parameters are often fitted to reproduce the rotational energy profiles calculated with QM nih.govthorinbristow.com. The General AMBER Force Field (GAFF) is often used as a starting point for parameterizing drug-like molecules nih.gov. The parameterization of β-lactam cores has been successfully achieved using tools like the force field Toolkit (ffTK), which utilizes Gaussian calculations to refine dihedral angle parameters, crucial for reproducing the correct molecular geometry in MD simulations thorinbristow.comtu-darmstadt.de.
Table 2: Key Steps in Force Field Parameterization
| Step | Description |
| Initial Parameter Assignment | Assigning parameters from a general force field (e.g., GAFF) based on atom types. |
| Quantum Mechanical Calculations | Performing high-level QM calculations (e.g., DFT or MP2) to obtain optimized geometries, vibrational frequencies, and torsional energy profiles tu-darmstadt.de. |
| Parameter Fitting | Adjusting MM parameters (bond, angle, dihedral, and non-bonded) to reproduce the QM target data researchgate.net. |
| Validation | Testing the new force field by comparing simulated properties (e.g., conformational energies, densities) with QM calculations or experimental data. |
Molecular Dynamics Simulations for Solvent Effects and Conformational Equilibria
Once a reliable force field is established, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of this compound in various environments nitech.ac.jpnih.gov. By numerically integrating Newton's equations of motion, MD simulations generate trajectories of atomic positions over time, providing insights into conformational changes and intermolecular interactions nih.gov.
A key application of MD is to investigate the influence of solvents on the conformational equilibria of this compound. Simulations in explicit solvent, such as water, can reveal how solvent molecules interact with the solute and stabilize different conformers researchgate.netrsc.orgnih.gov. The piperidinone ring can adopt various conformations, such as chair, boat, and twist-boat forms, and the presence of the N-methoxy group can further influence these preferences. MD simulations can quantify the relative populations of these conformers and the kinetics of their interconversion.
Reaction Pathway Elucidation and Transition State Modeling
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways and characterize the high-energy transition states that govern the reaction rates nih.govrsc.org.
A plausible reaction for this compound is hydrolysis, which would involve the cleavage of the amide bond within the lactam ring. Theoretical studies on the hydrolysis of β-lactams have shown that the reaction can proceed through different mechanisms depending on the conditions mdpi.com. Transition state theory (TST) is a fundamental concept used in these studies to understand reaction rates researchgate.net.
Computational modeling of the hydrolysis of this compound would involve locating the transition state structure for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The energy barrier for this process, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate. Furthermore, the cleavage of the N-O bond is another potential reaction pathway, and computational studies can help to determine the feasibility of this process under different conditions. For complex reactions, it is often necessary to consider the role of solvent molecules explicitly in the transition state, as they can significantly influence the activation energy.
Potential Energy Surface Scans for Key Reactions
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. By systematically changing specific bond lengths, angles, or dihedral angles (a process known as a PES scan), chemists can model the energetic landscape of a chemical reaction.
For this compound, PES scans would be invaluable for understanding reactions such as ring-opening, hydrolysis of the lactam bond, or reactions involving the N-methoxy group. The scan would identify the lowest energy pathways, locate transition states (the energetic peaks between reactants and products), and identify any stable intermediates. This information is crucial for predicting reaction mechanisms.
Hypothetical Data Table for a PES Scan of N-O Bond Cleavage in this compound:
| Scan Coordinate (N-O bond length, Å) | Relative Energy (kcal/mol) |
| 1.40 (Equilibrium) | 0.0 |
| 1.60 | 5.2 |
| 1.80 | 15.8 |
| 2.00 | 30.1 |
| 2.20 (Transition State) | 45.3 |
| 2.40 | 42.1 |
| 2.60 (Product-like) | 35.7 |
Note: This table is illustrative and not based on actual calculated data for this compound.
Calculation of Activation Energies and Reaction Rates
Once a transition state for a particular reaction of this compound is located on the potential energy surface, its energy relative to the reactants can be calculated. This energy difference is known as the activation energy (Ea). A higher activation energy implies a slower reaction rate.
Using transition state theory, these calculated activation energies can be used to predict theoretical reaction rate constants (k). These calculations would allow for a quantitative comparison of the feasibility of different reaction pathways for this compound under various conditions.
Spectroscopic Property Prediction and Interpretation
Computational methods are widely used to predict and help interpret various types of spectra.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to the corresponding atoms in the molecule. Discrepancies between calculated and experimental values can often provide insights into conformational dynamics or solvent effects.
Hypothetical Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts of this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 (C=O) | 172.5 | 171.8 |
| C6 | 50.1 | 49.5 |
| C3 | 31.4 | 30.9 |
| C5 | 22.8 | 22.3 |
| C4 | 21.0 | 20.5 |
| O-CH₃ | 60.3 | 59.7 |
Note: This table is illustrative and not based on actual calculated data for this compound.
Vibrational Frequency Calculations for IR and Raman Spectra
Computational methods can also calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. For this compound, these calculations would predict the frequencies for key functional groups, such as the C=O stretch of the lactam, the N-O stretch, and various C-H and C-C vibrations. Comparing the calculated vibrational spectrum with an experimental one aids in the assignment of spectral bands and provides confidence in the determined structure.
Quantitative Structure-Activity Relationships (QSAR) in N-Methoxy Lactam Substructure Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and materials science. These studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physical property.
Development of Molecular Descriptors
To build a QSAR model for a series of N-methoxy lactams, including this compound as a parent structure, a wide range of molecular descriptors would first be calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be broadly categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).
3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular surface area, volume, shape indices, electronic properties like dipole moment and partial charges).
Once a diverse set of descriptors is generated for a library of N-methoxy lactams with known activities, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that can predict the activity of new, untested compounds.
Predictive Models for Reactivity and Selectivity
Theoretical and computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical compounds, including this compound. Although specific predictive models exclusively for this compound are not extensively documented in publicly available literature, general computational methodologies can be applied to forecast its chemical behavior. These models leverage principles of quantum mechanics and molecular modeling to elucidate reaction mechanisms, predict product distributions, and understand the factors governing reaction outcomes.
At its core, predicting the reactivity of this compound involves identifying the most likely sites for nucleophilic or electrophilic attack, as well as the stability of potential intermediates and transition states. Computational methods such as Density Functional Theory (DFT) are instrumental in this regard. nih.govnih.gov DFT calculations can map the electron density distribution of the molecule, highlighting electron-rich and electron-poor regions susceptible to reaction. For this compound, the carbonyl carbon is an electrophilic site, while the oxygen and nitrogen atoms possess lone pairs, making them nucleophilic centers.
Predictive models for selectivity, such as regioselectivity and stereoselectivity, are crucial for understanding the formation of specific products in a reaction. These models often involve the calculation of activation energies for different reaction pathways. The pathway with the lower activation energy is kinetically favored and is predicted to be the major reaction channel.
For instance, in a hypothetical reaction of this compound with a generic nucleophile, computational models could be employed to compare the activation barriers for attack at different electrophilic sites. The results of such a study would provide a quantitative prediction of the regioselectivity of the reaction.
To illustrate how predictive models can be applied to understand the reactivity and selectivity of this compound, consider the following hypothetical data derived from a computational study.
Table 1: Calculated Activation Energies for Nucleophilic Attack on this compound
| Attacking Nucleophile | Site of Attack | Activation Energy (kcal/mol) | Predicted Major Product |
| Methylamine | Carbonyl Carbon | 15.2 | N-methyl-2-oxo-piperidine-1-carboxamide |
| Methylamine | Methoxy Carbon | 25.8 | 1-hydroxy-N-methylpiperidine-2-carboximidate |
| Methoxide (B1231860) | Carbonyl Carbon | 12.5 | 2,2-dimethoxypiperidin-1-ol |
| Methoxide | Methoxy Carbon | 28.1 | No reaction |
In this illustrative data, the lower activation energy for the attack of both methylamine and methoxide at the carbonyl carbon suggests that this is the more favorable reaction pathway, leading to the prediction of the corresponding major products.
Similarly, computational models can predict the stereoselectivity of reactions involving this compound. By calculating the energies of different stereoisomeric transition states, the model can predict which stereoisomer will be formed preferentially.
The field of predictive chemistry also encompasses the use of machine learning models to forecast reaction outcomes. nih.gov These models are trained on large datasets of known reactions and can learn to identify patterns that correlate reactants and conditions with products and yields. nih.gov While the application of such models to this compound would require a substantial amount of experimental data, they represent a promising future direction for predicting its reactivity and selectivity with high accuracy.
Applications of 1 Methoxypiperidin 2 One As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The utility of piperidinone scaffolds is well-established in organic synthesis. nih.gov However, specific examples detailing the role of 1-Methoxypiperidin-2-one are not extensively reported.
Precursor for Nitrogen Heterocycles
Saturated N-heterocycles are significant scaffolds in the development of new pharmaceuticals. ethz.ch Various synthetic strategies exist for the construction of these structures, often involving metal-catalyzed reactions or multi-component reactions to build complexity. ethz.chnih.govmdpi.commdpi.com While piperidinones, in general, are key intermediates, the specific use of this compound as a direct precursor for other nitrogen heterocycles is not well-documented in the surveyed literature. The synthesis of substituted piperidinones often involves multi-step procedures starting from different precursors. nih.gov
Building Block in Natural Product Total Synthesis
The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. nih.govnih.gov Many natural products contain piperidine (B6355638) or piperidinone cores. nih.govmushroomlab.cn However, a review of synthetic routes for various natural products does not specifically highlight this compound as a common or critical building block. Synthetic chemists often employ convergent and predictable methods to construct these complex molecules, but the specific contribution of this compound in these pathways is not prominently featured in available research. ethz.chnih.govroutledge.com
Development of Novel Reagents and Catalysts
There is currently a lack of specific information regarding the application of this compound in the development of novel reagents or catalysts.
Advanced Materials Science Applications
The application of this compound in materials science is not well-established in the existing literature.
Monomer or Initiator in Polymer Synthesis
While piperidine-containing compounds can be used to synthesize polymers, there are no specific reports found that detail the use of this compound as a monomer or an initiator in polymer synthesis. Research in this area often focuses on other functionalized piperidine derivatives. researchcommons.org
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of two or more chemical species held together by noncovalent bonds. rsc.org While various organic molecules are utilized as building blocks in this field, the role of this compound in supramolecular chemistry and self-assembly has not been specifically described in the available scientific literature.
Analytical Methodologies for 1 Methoxypiperidin 2 One in Research Contexts
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is the cornerstone of analytical chemistry for separating components from a mixture. For 1-Methoxypiperidin-2-one, both liquid and gas chromatography serve as powerful tools for purity assessment and the analysis of reaction byproducts.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Developing a robust HPLC method is essential for ensuring accurate quantification and purity checks.
A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar compound such as this compound. Method development involves a systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time.
Column Selection : A C18 (octadecylsilane) column is a common starting point, offering excellent retention and selectivity for a wide range of organic molecules.
Mobile Phase Composition : The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The ratio is adjusted to control the retention time of the analyte. A gradient elution, where the solvent composition is changed over time, may be necessary to separate impurities with different polarities. For piperidine-related compounds, the addition of an ion-pairing agent like 1-methyl piperidine (B6355638) (1-MP) to the mobile phase has been shown to significantly improve chromatographic resolution and sensitivity diva-portal.org.
Detector Selection : Given the structure of this compound, which contains a carbonyl group, a UV detector is a suitable choice. The wavelength for detection would be optimized by scanning the UV spectrum of the pure compound to find its wavelength of maximum absorbance (λmax). For compounds lacking a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed.
Method Validation : Once developed, the method must be validated according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness nih.gov.
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile : Water (Gradient) | Elutes compounds from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Injection Volume | 10 µL | Amount of sample introduced for analysis. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detector | UV-Vis Detector | Quantifies the analyte based on light absorbance. |
| Detection Wavelength | ~210 nm (Hypothetical λmax) | Wavelength for maximum sensitivity. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its relatively high boiling point and polarity, this compound may not be ideal for direct GC analysis. High injector temperatures could potentially lead to thermal degradation.
To overcome these limitations, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds containing N-H or O-H groups, silylation is a common derivatization strategy. Although this compound lacks these, if byproducts or related starting materials in a reaction mixture contain such functional groups, derivatization would be necessary for a comprehensive GC analysis. For the parent compound, analysis of volatile degradation products could also be a target.
GC analysis of piperazine (B1678402) analogues is well-documented, often utilizing capillary columns with phases like 5% phenyl/95% methyl polysiloxane unodc.orgresearchgate.net. A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds, while a mass spectrometer (MS) detector provides structural information.
Table 2: Example Gas Chromatography (GC) Parameters for Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A versatile, non-polar column for general analysis nih.gov. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Inlet Temperature | 250 °C | Vaporizes the sample for introduction to the column. |
| Oven Program | Start at 100°C, ramp to 280°C | Separates compounds based on their boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides a sensitive response to hydrocarbons. |
| Detector Temp | 280 °C | Prevents condensation of analytes. |
While this compound itself is an achiral molecule, chiral chromatography is an indispensable tool for the analysis of its chiral derivatives. If a substituent is introduced on the piperidine ring, a stereocenter can be created, resulting in a pair of enantiomers nih.gov. Since enantiomers often exhibit different pharmacological activities, regulatory agencies require the quantification of enantiomeric purity nih.gov.
Chiral separation is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability nih.govresearchgate.netuff.br. For example, Chiralpak® IA and IB columns, which are based on immobilized amylose and cellulose derivatives respectively, have been successfully used to resolve racemic piperidine-2,6-dione analogues nih.govresearchgate.net.
The development of a chiral separation method involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide the best resolution between the enantiomers.
Table 3: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separations
| CSP Type | Chiral Selector Example | Typical Applications |
|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., Chiralpak® IA) | Broad enantioselectivity for a wide range of compounds nih.govresearchgate.net. |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-acidic or π-basic aromatic rings. |
| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Chiral acids, amines, and amino acids. |
| Cyclodextrin-based | Beta-cyclodextrin | Inclusion complex formation with hydrophobic molecules. |
Electrophoretic Methods for Separation and Detection
Electrophoretic techniques separate molecules based on their movement in an electric field. These methods offer an alternative to chromatography, often with high efficiency and low solvent consumption.
Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary wikipedia.org. In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio. While neutral molecules like this compound migrate with the electroosmotic flow (EOF) and are not separated from other neutral species, CE can still be a valuable tool.
The technique is particularly useful for analyzing the compound in complex aqueous matrices or for assessing the purity of ionic starting materials or byproducts. Furthermore, CE methods can be adapted to separate neutral compounds by adding charged pseudostationary phases, such as micelles in Micellar Electrokinetic Chromatography (MEKC). Recent advancements have demonstrated the power of CE, especially when coupled with mass spectrometry, for the analysis of related lactam structures nih.govnih.govresearchgate.net.
Hyphenated Techniques for Comprehensive Analysis of Reaction Mixtures
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are essential for the comprehensive analysis of complex mixtures, such as those from synthetic reactions or metabolomic studies.
The mass spectrometer provides molecular weight and structural information for each component as it elutes from the separation system.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is arguably the most powerful technique for analyzing reaction mixtures containing this compound and its non-volatile byproducts. LC-MS allows for the separation of components by HPLC, followed by their detection and identification by MS. This provides unequivocal identification of the main product, impurities, and intermediates. Studies on the related compound 2-piperidone (B129406) have successfully used LC-MS to identify and quantify the analyte in biological samples nih.gov. Analysis of various piper-family alkaloids also relies heavily on LC-MS for structural identification rhhz.netnih.govresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile components or derivatives in a reaction mixture, GC-MS is the method of choice. It combines the high separation efficiency of capillary GC with the identification power of mass spectrometry nist.gov. Analysis of piperazine derivatives by GC-MS is a standard method for their identification in forensic contexts unodc.orgresearchgate.net.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) : Coupling CE with MS combines the high-efficiency separation of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. This technique is particularly advantageous for analyzing small sample volumes and complex aqueous mixtures. Novel CZE-MS/MS methods have been developed for the simultaneous quantification of multiple lactam antibiotics in plasma, highlighting the potential of this technique for related compounds nih.govresearchgate.net.
Table 4: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Primary Application | Advantages |
|---|---|---|---|
| LC-MS | Liquid-solid partitioning | Analysis of the parent compound, non-volatile impurities, and reaction byproducts. | High applicability, soft ionization techniques available, provides molecular weight and structural data nih.gov. |
| GC-MS | Gas-solid partitioning | Analysis of volatile derivatives or volatile impurities in the reaction mixture. | High resolution for volatile compounds, extensive spectral libraries for identification unodc.org. |
| CE-MS | Electrophoretic mobility | Analysis in complex aqueous matrices, analysis of ionic impurities or byproducts. | High separation efficiency, low sample and solvent consumption, suitable for polar/charged molecules nih.gov. |
GC-MS and LC-MS for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used analytical techniques for separating, identifying, and quantifying individual chemical compounds within a complex mixture. mtoz-biolabs.comsums.ac.ir The choice between GC-MS and LC-MS is primarily dependent on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for volatile and thermally stable compounds. sums.ac.ir In the context of this compound, analysis by GC-MS would involve injecting a sample into the instrument, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase.
Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint" for the compound. By comparing the obtained mass spectrum with a library of known spectra, the identity of this compound can be confirmed.
Interactive Data Table: Illustrative GC-MS Data for this compound
The following table represents hypothetical data for illustrative purposes, based on typical fragmentation patterns for similar N-alkoxy lactams.
| Parameter | Value | Description |
| Retention Time (min) | 8.52 | The time it takes for the compound to travel through the GC column. |
| Molecular Ion [M]⁺ (m/z) | 129 | Corresponds to the mass of the intact molecule. |
| Key Fragment Ion (m/z) | 98 | Represents the loss of the methoxy (B1213986) group (-OCH₃). |
| Key Fragment Ion (m/z) | 70 | Corresponds to the piperidin-2-one ring after further fragmentation. |
| Key Fragment Ion (m/z) | 42 | A common fragment in cyclic amide structures. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the method of choice. mdpi.com In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's interaction with the stationary and mobile phases.
The eluent from the LC column is then introduced into the mass spectrometer's ion source. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. These methods are less energetic than EI and often result in a prominent molecular ion or a protonated molecule [M+H]⁺, which provides clear molecular weight information. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is selected and fragmented to produce a daughter ion spectrum. mtoz-biolabs.com This technique is highly selective and sensitive, making it suitable for quantifying low levels of this compound in complex matrices like biological fluids. nih.govmdpi.com
Interactive Data Table: Illustrative LC-MS/MS Data for this compound
The following table represents hypothetical data for illustrative purposes, using ESI in positive ion mode.
| Parameter | Value | Description |
| Retention Time (min) | 3.15 | The time it takes for the compound to elute from the LC column. |
| Precursor Ion [M+H]⁺ (m/z) | 130 | The protonated molecular ion of this compound. |
| Product Ion 1 (m/z) | 98 | Resulting from the collision-induced dissociation of the precursor ion. |
| Product Ion 2 (m/z) | 70 | Further fragmentation product, useful for quantitative analysis via Multiple Reaction Monitoring (MRM). |
LC-NMR for On-line Structure Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly couples the separation capabilities of HPLC with the unparalleled structure elucidation power of NMR spectroscopy. mdpi.comresearchgate.net This combination is particularly valuable for the unambiguous identification of unknown compounds, such as novel synthesis byproducts or metabolites, without the need for offline isolation. sumitomo-chem.co.jp
The instrumental setup involves directing the eluent from the HPLC column into a specialized flow cell within the NMR spectrometer's magnetic field. mdpi.com NMR spectra are then acquired as the separated compounds pass through this cell. While MS provides information about molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the determination of the exact molecular structure and stereochemistry. nih.gov
LC-NMR experiments can be performed in several modes:
On-flow (Continuous-flow) Mode: NMR spectra are continuously acquired as the chromatogram elutes. mdpi.comwiley.com This mode is useful for a quick overview of the components in a mixture but suffers from lower sensitivity due to the short residence time of the analyte in the detection coil. nih.govwiley.com
Stop-flow Mode: When a peak of interest is detected (often by a parallel UV or MS detector), the chromatographic flow is temporarily stopped. mdpi.comwiley.com The analyte is held static within the NMR flow cell, allowing for the acquisition of high-quality, multidimensional NMR spectra over extended periods, significantly improving the signal-to-noise ratio. mdpi.comnih.gov
Loop Collection/Storage Mode: Peaks of interest are automatically collected into storage loops after elution from the column. wiley.com The contents of these loops can then be transferred to the NMR spectrometer for analysis after the chromatographic run is complete, which is advantageous for very low concentration samples requiring long acquisition times. wiley.com
A key challenge in LC-NMR is the suppression of strong solvent signals from the mobile phase, which can overwhelm the analyte signals. sumitomo-chem.co.jpwiley.com This is often addressed through the use of deuterated solvents in the mobile phase and specialized solvent suppression pulse sequences. wiley.com Despite its lower sensitivity compared to MS, the detailed structural information provided by LC-NMR is often essential for the definitive on-line elucidation of this compound and related unknown structures in complex research samples. sumitomo-chem.co.jp
Interactive Data Table: Comparison of LC-NMR Operational Modes
| Mode | Principle | Advantages | Disadvantages |
| On-flow | Continuous acquisition of NMR data as eluent flows through the detector. mdpi.com | Provides a complete NMR profile of the entire chromatogram; all components are sampled. wiley.com | Lower sensitivity; limited time for signal averaging. nih.gov |
| Stop-flow | Chromatographic flow is halted when a peak of interest enters the NMR cell. mdpi.com | Greatly enhanced sensitivity and resolution; allows for long acquisition times and 2D NMR experiments. mdpi.comnih.gov | Time-consuming; risk of peak diffusion if stops are prolonged. nih.gov |
| Loop Collection | Eluted peaks are collected in storage loops for subsequent, offline NMR analysis. wiley.com | Ideal for very dilute samples requiring extensive signal averaging; allows for repeated analysis. wiley.com | Not a true on-line technique; potential for sample degradation during storage. |
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous-flow chemistry has marked a significant advancement in the synthesis of active pharmaceutical ingredients (APIs) and other valuable compounds, offering enhanced safety, scalability, and control over reaction parameters. nih.govalmacgroup.com The principles of flow chemistry are particularly advantageous for managing reactive intermediates and hazardous reagents, which could be relevant in transformations involving the N-O bond of 1-Methoxypiperidin-2-one.
Future research is anticipated to focus on translating batch syntheses involving N-alkoxy lactams into continuous-flow processes. chemrxiv.org This could enable safer handling of reagents and allow for the exploration of reaction conditions, such as high temperatures and pressures, that are challenging to access in conventional batch setups. For instance, a modular, three-step flow strategy for synthesizing substituted γ-lactams has been developed, which involves a photochemical alkylation-cyclization cascade. chemrxiv.orgacs.org Applying such a system to this compound could facilitate rapid library synthesis of novel derivatives.
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, represent the next frontier. almacgroup.com Integrating the synthesis of this compound derivatives into these platforms would allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for medicinal chemistry applications. This approach would accelerate the discovery of new functionalities and applications for this class of compounds.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in the Context of this compound |
|---|---|
| Enhanced Heat Transfer | Precise control over exothermic reactions, preventing side product formation. |
| Improved Mass Transfer | Efficient mixing for multiphasic reactions, leading to higher yields and shorter reaction times. |
| Safety | Small reactor volumes minimize risks associated with potentially unstable intermediates or hazardous reagents. |
| Scalability | Straightforward scaling from laboratory to production by extending operation time or "numbering-up" reactors. almacgroup.com |
| Automation | Integration with purification and analysis for streamlined, multi-step syntheses. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel bond formations under mild conditions. nih.gov For piperidine (B6355638) and lactam systems, photocatalysis has been used for C-H functionalization, arylation, and the construction of the lactam ring itself. nih.govnih.gov A key future direction for this compound will be the exploration of its reactivity under photocatalytic conditions. The N-methoxy group could serve as a directing group or a reactive handle for radical-mediated transformations. For example, photoredox-catalyzed α-amino C-H arylation has been demonstrated for highly substituted piperidines, a strategy that could potentially be adapted for the C6 position of the this compound ring. nih.gov
Electrocatalysis offers another sustainable and powerful avenue for synthesis. Anodic oxidation can be used to generate reactive intermediates from amides and lactams. While not specific to the target molecule, the principles are applicable. The development of electrocatalytic methods for the functionalization of this compound could lead to new, efficient, and environmentally friendly synthetic routes. The unique electronic properties conferred by the N-methoxy group may unlock novel electrochemical transformations not accessible to simple lactams.
Bio-inspired Synthetic Approaches
Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic biosynthetic pathways to achieve efficient and elegant construction of natural products and their analogues. mdpi.comnih.gov Many alkaloids feature the piperidine scaffold, and their biosynthesis often involves intricate cascade reactions. ucd.ienih.govresearchgate.net
A future research avenue for this compound lies in its use as a building block in bio-inspired syntheses of piperidine-containing natural products. The N-methoxy group could function as a protected hydroxylamine (B1172632), which can be unmasked at a later stage to reveal a functionality present in the target natural product. Furthermore, the lactam ring itself is a common feature in many bioactive molecules, and this compound could serve as a versatile starting material for their synthesis. Designing cascade reactions that start from this compound to rapidly assemble complex molecular architectures will be a key challenge and opportunity.
Advanced Computational Design of Analogues with Tuned Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov In the context of this compound, computational studies can provide deep insights into its structure, reactivity, and potential interactions with biological targets. nih.govrsc.org
Future research will likely involve the use of quantum chemical methods to model the transition states of reactions involving this compound, thereby guiding the development of new synthetic methodologies. Furthermore, computational screening of virtual libraries of this compound analogues can identify candidates with desirable electronic or steric properties for specific applications. For example, by computationally modeling the effect of substituents on the piperidinone ring, it may be possible to design analogues with fine-tuned reactivity for use as novel reagents or in catalytic cycles. Molecular dynamics simulations could also predict the binding modes of these analogues to target proteins, accelerating the drug discovery process. nih.govnih.gov
Table 2: Computational Approaches for this compound Research
| Computational Method | Application |
|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity, and calculating spectroscopic properties. |
| Molecular Docking | Predicting the binding affinity and orientation of derivatives in the active site of a biological target. nih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes and exploring conformational landscapes. rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity to guide the design of new analogues. |
Potential for New Synthetic Methodologies and Reagents based on this compound
The unique structural and electronic features of this compound suggest its potential as a precursor to new reagents and as a key component in novel synthetic methodologies. The N-O bond is a key functional handle that can be cleaved under various conditions to generate N-acyliminium ions or other reactive species.
Future work could focus on exploiting this reactivity to develop new methods for C-C and C-heteroatom bond formation. For example, Lewis acid activation of this compound could generate an electrophilic species that reacts with a wide range of nucleophiles. This would provide a new route to a variety of α-substituted piperidines, which are valuable scaffolds in medicinal chemistry. mdpi.comnih.gov Moreover, the development of catalytic enantioselective reactions using this compound as a substrate would be a significant advance, providing access to chiral piperidine derivatives. acs.org The lactam scaffold itself could be a platform for developing new catalysts or ligands for asymmetric synthesis.
Q & A
Basic: What are the established synthetic routes for 1-Methoxypiperidin-2-one, and how can reproducibility be ensured?
The synthesis of this compound typically involves alkylation of N-hydroxy-piperidin-2-one with methyl iodide (MeI) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Key steps include:
- Reaction conditions : Dropwise addition of MeI to NaH and N-hydroxy-piperidin-2-one in THF at room temperature, followed by quenching with water and chloroform extraction .
- Purification : Flash chromatography is recommended to isolate the product.
To ensure reproducibility: - Detailed protocols : Document molar ratios, solvent purity, reaction time, and temperature.
- Characterization : Provide NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data for new compounds. For known compounds, cite literature confirming identity and purity (e.g., melting point comparisons) .
Advanced: How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound in cyclization reactions?
Density functional theory (DFT) studies can map potential energy surfaces to identify transition states and intermediates. For example:
- Modeling : Optimize geometries of reactants, intermediates, and products using B3LYP/6-31G(d).
- Kinetic analysis : Calculate activation energies for competing pathways (e.g., intramolecular vs. intermolecular reactions).
- Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) to resolve discrepancies in proposed mechanisms .
Note: Address contradictions between computational and experimental data by re-evaluating solvent effects or alternative transition states .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
- NMR : ¹H NMR to confirm methoxy group integration (δ 3.2–3.5 ppm) and lactam carbonyl (δ ~170 ppm in ¹³C NMR).
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch of lactam).
- Mass spectrometry : HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
For novel derivatives, include X-ray crystallography to resolve stereochemistry .
Advanced: How should researchers address contradictory data in catalytic applications of this compound?
Contradictions (e.g., variable yields in asymmetric catalysis) may arise from:
- Substrate sensitivity : Test electronic/steric effects of substituents using Hammett plots or steric maps.
- Catalyst loading : Optimize via Design of Experiments (DoE) to identify nonlinear relationships.
- Statistical validation : Apply mixed-effects models to account for batch-to-batch variability .
Example: If a reaction fails under reported conditions, verify solvent dryness or catalyst activation steps .
Basic: What are the best practices for designing controlled experiments to study this compound’s reactivity?
- Control groups : Compare reactions with/without catalysts or varying methoxy substituents.
- Variables : Fix temperature, solvent, and stirring rate while varying one parameter (e.g., reagent stoichiometry).
- Replication : Conduct triplicate runs to assess reproducibility. Document outliers in supplementary materials .
Advanced: How can mixed-methods approaches resolve gaps in understanding this compound’s biological interactions?
Combine:
- Quantitative : High-throughput screening (HTS) to measure IC₅₀ values against enzyme targets.
- Qualitative : Molecular dynamics simulations to predict binding modes.
- Integration : Use HTS data to prioritize targets for mechanistic simulations, ensuring alignment between empirical and theoretical results .
Basic: What ethical considerations apply when publishing research on this compound?
- Data transparency : Share synthetic protocols and characterization data in supplementary materials.
- Originality : Avoid duplicating prior work; cite foundational studies on piperidinones .
- Conflict of interest : Disclose funding sources or institutional affiliations that may bias interpretations .
Advanced: What strategies mitigate rescaling errors in statistical models analyzing this compound’s bioactivity?
For logit/probit models:
- Rescaling adjustment : Use Karlson-Holm-Breen (KHB) decomposition to isolate confounding effects from variance changes.
- Monte Carlo validation : Simulate datasets with known parameters to test model robustness .
Example: If bioactivity data shows nonlinear dose-response, apply fractional polynomial regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
